N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Chlorophenyl Substitution: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has found applications in several scientific research areas:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.
N-(2-chlorophenyl)-1-methyl-4-amino-1H-pyrazole-5-carboxamide: The amino group instead of the nitro group can lead to different chemical and biological properties.
N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide: Variation in the position of the carboxamide group, which can influence its overall stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.
Properties
CAS No. |
312308-74-0 |
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Molecular Formula |
C11H9ClN4O3 |
Molecular Weight |
280.67 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-15-10(9(6-13-15)16(18)19)11(17)14-8-5-3-2-4-7(8)12/h2-6H,1H3,(H,14,17) |
InChI Key |
MDPWWVJXWNBLFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl |
solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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